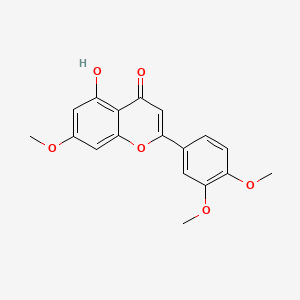

5-Hydroxy-3',4',7-trimethoxyflavone

描述

5-羟基-3',4',7-三甲氧基黄酮是一种从药用植物香叶唇形草 (Lippia nodiflora) 中分离得到的黄酮类化合物。 该化合物以其抗炎、退热、止咳、抗糖尿病、抗癌和抗黑素生成特性而闻名 。 它因其潜在的治疗应用而受到研究,特别是在炎症相关疾病领域 .

准备方法

合成路线和反应条件

5-羟基-3',4',7-三甲氧基黄酮的合成可以通过多种化学反应实现。 一种常见的方法是使用甲基碘在碱如碳酸钾的存在下甲基化天然存在的黄酮类化合物木犀草素 。反应通常在丙酮或二甲亚砜 (DMSO) 等有机溶剂中进行回流条件下。

工业生产方法

5-羟基-3',4',7-三甲氧基黄酮的工业生产通常涉及从天然来源如香叶唇形草 (Lippia nodiflora) 中提取。将植物材料用乙醇或甲醇等溶剂进行溶剂萃取。 然后使用色谱技术纯化提取物,以分离所需的化合物 .

化学反应分析

反应类型

5-羟基-3',4',7-三甲氧基黄酮会发生多种化学反应,包括:

氧化: 该化合物可以被氧化形成醌或其他氧化衍生物。

还原: 还原反应可以将该化合物转化为其相应的二氢黄酮。

常见试剂和条件

氧化: 常见的氧化剂包括高锰酸钾 (KMnO₄) 和过氧化氢 (H₂O₂)。

还原: 使用硼氢化钠 (NaBH₄) 或氢化铝锂 (LiAlH₄) 等还原剂。

主要形成的产物

氧化: 醌和其他氧化衍生物。

还原: 二氢黄酮。

取代: 取决于所用亲核试剂的不同,各种取代黄酮.

科学研究应用

Anticancer Properties

HTMF has been primarily studied for its potential as an anticancer agent. Research indicates that it exhibits a potent reversal effect on drug resistance in cancer cells, particularly those expressing the breast cancer resistance protein (BCRP). In a study involving human leukemia K562/BCRP cells, HTMF demonstrated a reversal index (RI50) of 7.2 nM against 7-ethyl-10-hydroxycamptothecin (SN-38), outperforming other derivatives .

Case Study: Glioblastoma Cells

In another study focusing on glioblastoma cell lines (U87MG and T98G), HTMF was evaluated for its cytotoxic effects. The results showed that HTMF significantly reduced cell viability in a dose-dependent manner, with IC50 values indicating effective concentrations ranging from 25 to 150 μM. Additionally, flow cytometry revealed that HTMF induced cell cycle arrest and apoptosis in these cancer cells .

Anti-inflammatory Activity

HTMF has shown promising anti-inflammatory effects . It inhibits the production of pro-inflammatory mediators such as nitric oxide and cyclooxygenase-2 (COX-2) in macrophage models. Specifically, HTMF significantly reduced mRNA expressions of inducible nitric oxide synthase (iNOS) and COX-2 in lipopolysaccharide-induced RAW 264.7 macrophages .

Table: Summary of Anti-inflammatory Effects

Antimicrobial Activity

HTMF exhibits notable antimicrobial properties , including antibacterial and antifungal effects. It has been reported to possess moderate antitrypanosomal activity with a minimum inhibitory concentration (MIC) of 19.0 µg/mL against Trypanosoma brucei .

Table: Antimicrobial Activity Overview

| Microorganism | Activity | MIC (µg/mL) |

|---|---|---|

| Trypanosoma brucei | Antitrypanosomal | 19.0 |

| Staphylococcus aureus | Antibacterial | TBD |

| Candida albicans | Antifungal | TBD |

作用机制

5-羟基-3',4',7-三甲氧基黄酮的作用机制涉及其与各种分子靶标和途径的相互作用:

相似化合物的比较

5-羟基-3',4',7-三甲氧基黄酮可以与其他类似的黄酮类化合物进行比较:

木犀草素: 一种具有类似抗炎和抗氧化特性的天然存在的黄酮类化合物,但缺少 5-羟基-3',4',7-三甲氧基黄酮中存在的甲氧基.

这些比较突出了 5-羟基-3',4',7-三甲氧基黄酮独特的结构特征和生物活性,使其成为科学研究和潜在治疗应用的宝贵化合物。

生物活性

5-Hydroxy-3',4',7-trimethoxyflavone (HTMF) is a flavonoid compound known for its diverse biological activities, particularly in the context of cancer treatment and cellular mechanisms. This article provides an overview of its biological activity, supported by research findings, data tables, and case studies.

HTMF is a flavonoid with the chemical formula and a molecular weight of 332.32 g/mol. It has been isolated from various plants, including Veratrum dahuricum and Salvia euphratica , which are known for their medicinal properties .

Anticancer Activity

HTMF has been extensively studied for its anticancer properties, particularly its ability to reverse drug resistance in cancer cells. Research indicates that HTMF exhibits a potent reversal effect on drug resistance mediated by breast cancer resistance protein (BCRP) or ATP-binding cassette subfamily G member 2 (ABCG2).

Case Study: Drug Resistance Reversal

A study synthesized several derivatives of HTMF and evaluated their efficacy against BCRP-expressing human leukemia K562/BCRP cells. The results demonstrated that HTMF had a reversal index (RI50) of 7.2 nM, significantly stronger than other derivatives .

| Compound | RI50 (nM) | Mechanism |

|---|---|---|

| HTMF | 7.2 | Inhibits BCRP-mediated efflux |

| TMF | 18 | Less effective than HTMF |

| FTMF | 25 | Fluoro-substituted derivative |

Cytotoxic Effects

HTMF's cytotoxic effects have been evaluated in various cancer cell lines. A study focused on glioblastoma cell lines U87MG and T98G reported that HTMF treatment led to significant cell viability reduction and G0/G1 phase cell cycle arrest.

Cell Cycle Analysis

Flow cytometry analysis revealed the following results:

| Treatment Concentration (μM) | G0/G1 (%) | S (%) | G2/M (%) | Sub-G0/G1 (%) |

|---|---|---|---|---|

| Control | 80.48 ± 0.8 | 8.61 ± 2.1 | 10.46 ± 2 | 0.35 ± 0.2 |

| 39 | 85.27 ± 2.3* | 6.91 ± 2.2 | 7.58 ± 0.5* | 0.15 ± 0.05 |

| 78 | 85.82 ± 2.8* | 6.50 ± 1.8 | 7.35 ± 2.6 | 0.16 ± 0.06 |

| 156 | 89.30 ± 1.3* | 5.21 ± 1.9 | 5.24 ± 1* | 0.21 ± 0.05 |

*Statistically significant results (p < 0.05) .

The increase in G0/G1 phase cells indicates that HTMF effectively induces cell cycle arrest, which is crucial for its anticancer activity.

Other Biological Activities

Beyond its anticancer properties, HTMF has demonstrated various other biological activities:

- Antioxidant Activity : HTMF exhibits strong antioxidant properties, helping to mitigate oxidative stress in cells.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation, which is often associated with chronic diseases.

- Antimicrobial Properties : HTMF has been reported to possess antibacterial and antifungal activities, contributing to its therapeutic potential in infectious diseases .

属性

IUPAC Name |

2-(3,4-dimethoxyphenyl)-5-hydroxy-7-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O6/c1-21-11-7-12(19)18-13(20)9-15(24-17(18)8-11)10-4-5-14(22-2)16(6-10)23-3/h4-9,19H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIXDQWDOVZUNNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20183329 | |

| Record name | Gonzalitosin I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29080-58-8 | |

| Record name | Gonzalitosin I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029080588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gonzalitosin I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-HYDROXY-3',4',7-TRIMETHOXYFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LXU4UA4TVC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。